molecular formula C13H13N3O4 B11193233 3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid

3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B11193233
M. Wt: 275.26 g/mol
InChI Key: SMCURMYKRVZIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a phenylamino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where an amine group reacts with an appropriate electrophile.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reactants and catalysts, with careful control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Processing: Utilizes continuous reactors to maintain a steady flow of reactants and products, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenylamino group or the oxadiazole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced oxadiazole rings or carbonyl groups.

    Substituted Derivatives: Products with new functional groups replacing the original groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Diagnostic Agents: It can be used as a diagnostic agent in medical imaging techniques.

Industry:

    Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of polymers with specific properties.

    Coatings and Adhesives: It can be used in the formulation of coatings and adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Modulate Receptor Function: By interacting with specific receptors, it can modulate their signaling pathways.

    Interfere with Nucleic Acids: By binding to DNA or RNA, it can affect gene expression and protein synthesis.

Comparison with Similar Compounds

    3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

    3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoic acid: Similar structure with a benzoic acid moiety instead of propanoic acid.

Uniqueness:

    Chemical Structure: The presence of the oxadiazole ring and the specific arrangement of functional groups make this compound unique.

    Reactivity: The compound’s reactivity profile, including its ability to undergo oxidation, reduction, and substitution reactions, distinguishes it from similar compounds.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and uniqueness.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C13H13N3O4/c17-11(14-9-4-2-1-3-5-9)8-10-15-12(20-16-10)6-7-13(18)19/h1-5H,6-8H2,(H,14,17)(H,18,19)

InChI Key

SMCURMYKRVZIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.